N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(1-(Cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a cyclohexanecarbonyl group at the 1-position of the pyrazoline ring, a 2-fluorophenyl substituent at the 5-position, and a methanesulfonamide moiety attached to a phenyl ring at the 3-position. Its molecular formula is C₂₃H₂₆FN₃O₃S, with a molar mass of 443.54 g/mol. The compound’s structural complexity and substituent diversity make it a candidate for pharmacological studies, particularly in contexts where steric bulk, electronic effects, and hydrogen-bonding capacity are critical .
Properties
IUPAC Name |
N-[3-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S/c1-31(29,30)26-18-11-7-10-17(14-18)21-15-22(19-12-5-6-13-20(19)24)27(25-21)23(28)16-8-3-2-4-9-16/h5-7,10-14,16,22,26H,2-4,8-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEHRLPBCLHJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, commonly referred to as a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is defined by the following molecular formula:
- Molecular Formula : C₁₈H₁₈F₂N₄O₂S
- Molecular Weight : 366.43 g/mol
The presence of the cyclohexanecarbonyl and fluorophenyl moieties enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study demonstrated that related compounds showed anti-inflammatory activity comparable to celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID). Specifically, the synthesized pyrazole derivatives displayed an anti-inflammatory effect ranging from 69% to 89% in inflammation models, with the most potent compound achieving an 89% inhibition rate .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been explored in various studies. Certain derivatives have shown activity against a range of bacterial and fungal strains, indicating potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Cytotoxicity and Antiviral Activity
In vitro studies have assessed the cytotoxicity of pyrazole derivatives against several cancer cell lines. Some derivatives demonstrated selective cytotoxicity with low IC50 values, suggesting their potential as anticancer agents. Additionally, antiviral screening revealed moderate activity against viruses such as HIV-1 and HSV-1, positioning these compounds as candidates for further development in antiviral therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- NLRP3 Inflammasome Modulation : Some studies suggest that pyrazole derivatives may modulate inflammasome activation, which plays a critical role in inflammatory responses .
- Antioxidant Activity : The presence of certain functional groups may contribute to antioxidant properties, which can mitigate oxidative stress-related damage in cells.
Case Studies and Research Findings
Scientific Research Applications
Chemical Profile
- IUPAC Name : N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Molecular Formula : C23H26FN3O3S
- CAS Number : 851719-13-6
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide allows for interactions with biological targets involved in cancer proliferation and survival.
- Mechanism of Action : The compound is believed to inhibit specific kinases or enzymes that are crucial for tumor growth. In vitro studies have shown promising results against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells .
-
Case Studies :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against HCT-116 cells, suggesting a strong potential for further development as a therapeutic agent .
- Another investigation focused on structure-activity relationships (SAR) to optimize the compound's efficacy against cancer cells, leading to the synthesis of new analogs with enhanced activity .
Treatment of Metabolic Disorders
The compound has also been investigated for its role in treating metabolic disorders, particularly those associated with metabolic syndrome.
- 11-Hydroxysteroid Dehydrogenase Type 1 Inhibition : Research indicates that compounds similar to this compound may inhibit 11-hydroxysteroid dehydrogenase type 1, an enzyme implicated in the pathophysiology of type 2 diabetes and obesity .
- Clinical Implications : The inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation, making it a candidate for managing conditions like insulin resistance and hypertension associated with metabolic syndrome .
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Steps
The synthesis of this compound involves multi-step processes, as inferred from structurally analogous sulfonamide-pyrazole derivatives:
Pyrazole Ring
-
Nucleophilic Substitution : The NH group in the dihydropyrazole core reacts with acyl chlorides (e.g., cyclohexanecarbonyl chloride) under mild conditions to form N-acylated derivatives.
-
Oxidation : Exposure to strong oxidizing agents (e.g., KMnO₄) converts the dihydropyrazole (4,5-dihydro-1H-pyrazole) to a fully aromatic pyrazole, though this reaction is not explicitly documented for this compound .
Methanesulfonamide Group
-
Hydrolysis : Under acidic or basic conditions, the sulfonamide bond cleaves to yield sulfonic acid and the corresponding amine. For this compound, hydrolysis would release methanesulfonic acid and the parent aromatic amine .
2-Fluorophenyl Substituent
-
Electrophilic Aromatic Substitution : The electron-withdrawing fluorine atom directs incoming electrophiles (e.g., nitronium ions) to the meta-position, but no specific substitution reactions are reported for this compound .
Derivatization Potential
The compound serves as a precursor for synthesizing analogs:
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Thiazole Formation : Reaction with thiourea derivatives in ethanol yields thiazole-containing hybrids (e.g., 4-(benzofuran-2-yl)-2-(pyrazol-1-yl)thiazole) .
-
Cross-Coupling Reactions : The aryl bromide intermediate (if present) could undergo Suzuki-Miyaura coupling with boronic acids, though this requires prior functionalization .
Stability Under Experimental Conditions
-
Thermal Stability : Thermogravimetric analysis (TGA) of related compounds shows decomposition above 250°C, suggesting robustness in standard synthetic protocols.
-
Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but may decompose in strong acids or bases .
Comparison with Analogous Compounds
| Compound | Key Reaction | Outcome | Source |
|---|---|---|---|
| N-(3-methanesulfonamidophenyl)-5-thiophen-2-ylpyrazolidine-3-carboxamide | Thiophene ring alkylation | Enhanced COX-2 inhibition | |
| LGX818 (fluorinated pyrazole-pyrimidine) | Selective RAF kinase inhibition | Anticancer activity | |
| 1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine | Piperidine acylation | Neuroprotective effects |
Unresolved Reactivity and Research Gaps
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Catalytic Hydrogenation : The dihydropyrazole’s double bond could theoretically undergo hydrogenation to form a fully saturated pyrazolidine, but experimental data is lacking.
-
Biological Target Interactions : While TLR antagonism and kinase inhibition are hypothesized, direct mechanistic studies are absent.
Comparison with Similar Compounds
Table 1: Comparative Structural Features and Physicochemical Properties
Electronic and Steric Effects
- The 2-fluorophenyl group’s electron-withdrawing nature may enhance binding to electron-rich biological targets .
- Methoxyacetyl Derivative : The 3-nitrophenyl group’s strong electron-withdrawing effect could enhance reactivity in electrophilic environments, but may reduce metabolic stability.
- Isobutyryl Derivative : The 2-methylphenyl group’s electron-donating properties and isobutyryl’s branched structure may favor hydrophobic interactions in lipophilic regions.
- Dimethylamino Derivative : The 4-(dimethylamino)phenyl group’s electron-donating capacity and methylsulfonyl substituent improve solubility and oxidative stability.
Pharmacological Implications
While direct biological data for the target compound are unavailable, structural analogues provide insights:
Preparation Methods
Chalcone Precursor Preparation
The 5-(2-fluorophenyl) substituent originates from a chalcone derivative synthesized via Claisen-Schmidt condensation :
$$
\text{2-Fluorobenzaldehyde} + \text{Acetophenone derivative} \xrightarrow{\text{Base}} \text{Chalcone intermediate}
$$
Conditions : Sodium hydroxide (40%) in ethanol at 50–60°C for 6–8 hours. Yield: 65–75%.
Hydrazine Cyclization
The chalcone reacts with cyclohexanecarbonyl hydrazine to form the pyrazoline ring:
$$
\text{Chalcone} + \text{Cyclohexanecarbonyl hydrazine} \xrightarrow{\text{Reflux, AcOH}} \text{Pyrazoline intermediate}
$$
Optimization : Glacial acetic acid as solvent under reflux (110–120°C) for 12–16 hours ensures complete cyclization. Yield: 60–70%.
Introduction of the Methanesulfonamide Group
Nitration and Reduction
The phenyl ring at position 3 is functionalized via sequential nitration and reduction:
- Nitration : Using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) to yield the aniline derivative.
Sulfonylation
The aniline intermediate reacts with methanesulfonyl chloride in the presence of a base:
$$
\text{Aniline} + \text{CH₃SO₂Cl} \xrightarrow{\text{Et₃N, DCM}} \text{Methanesulfonamide product}
$$
Conditions : Dichloromethane (DCM) and triethylamine at 0°C to room temperature. Yield: 80–85%.
Final Assembly and Characterization
Coupling Reactions
The pyrazoline intermediate is coupled with the sulfonamide-functionalized phenyl ring using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura):
$$
\text{Pyrazoline-Br} + \text{Sulfonamide-phenyl-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Target compound}
$$
Conditions : Tetrakis(triphenylphosphine)palladium(0), sodium carbonate in toluene/ethanol/water (4:2:1) at 80°C. Yield: 50–60%.
Purification and Analysis
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane).
- Characterization :
- ¹H/¹³C NMR : Confirms substitution patterns and functional groups.
- HPLC : Purity >98%.
- Mass Spectrometry : [M+H]⁺ ion at m/z 498.2.
Alternative Synthetic Routes
One-Pot Cyclization-Sulfonylation
A streamlined approach involves simultaneous cyclization and sulfonylation:
$$
\text{Chalcone} + \text{Cyclohexanecarbonyl hydrazine} + \text{Methanesulfonyl chloride} \xrightarrow{\text{DMF, K₂CO₃}} \text{Target compound}
$$
Advantages : Reduced steps; Yield : 40–50%.
Solid-Phase Synthesis
Immobilization of the hydrazine on resin enables iterative functionalization, though yields are lower (30–40%).
Industrial-Scale Considerations
- Solvent Selection : Replacement of DCM with ethyl acetate for environmental safety.
- Catalyst Recycling : Pd recovery via filtration reduces costs.
- Process Analytical Technology (PAT) : In-line NMR monitors reaction progress.
Challenges and Optimization
- Regioselectivity : Use of bulky bases (e.g., LDA) improves control during cyclization.
- Byproduct Formation : Side products from over-sulfonylation are minimized by stoichiometric control.
- Scale-Up : Continuous flow reactors enhance mixing and heat transfer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-(1-(cyclohexanecarbonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving:
- Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux (e.g., ethanol, 80°C) .
- Fluorophenyl group introduction : Suzuki-Miyaura coupling using 2-fluorophenylboronic acid and palladium catalysts (e.g., Pd(PPh₃)₄) in THF/water .
- Methanesulfonamide addition : Nucleophilic substitution with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine (TEA) as a base .
- Optimization : Monitor reaction progress via TLC and HPLC. Adjust stoichiometry (1.2:1 molar ratio for coupling steps) and temperature (60–80°C) to maximize yield (typically 60–75%) .
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) matching theoretical mass (C₂₄H₂₆FN₃O₃S).
- X-ray crystallography : Resolve crystal packing and dihedral angles of the pyrazole and fluorophenyl moieties .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Assays :
- Enzyme inhibition : IC₅₀ determination against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial activity : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) .
Advanced Research Questions
Q. How can contradictory data in enzyme inhibition studies (e.g., IC₅₀ variability) be resolved?
- Approach :
- Orthogonal assays : Validate results using isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Kinetic analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
- Structural modeling : Perform molecular docking (e.g., AutoDock Vina) to identify key residues (e.g., EGFR’s ATP-binding pocket) .
Q. What experimental designs are recommended for in vivo pharmacokinetic and toxicity studies?
- Protocol :
- Animal models : Administer compound (10–50 mg/kg) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis of t₁/₂ and AUC .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14 days .
- Metabolite profiling : Identify Phase I/II metabolites using UPLC-QTOF-MS .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved potency?
- SAR Strategies :
- Substituent variation : Replace cyclohexanecarbonyl with smaller acyl groups (e.g., acetyl) to enhance solubility .
- Fluorophenyl positional isomers : Compare 2-fluoro vs. 3-fluoro analogs to optimize target binding .
- Bioisosteric replacement : Substitute methanesulfonamide with sulfonic acid to modulate pharmacokinetics .
Q. What computational methods are effective for predicting off-target interactions?
- Tools :
- Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., GROMACS) over 100 ns to assess binding persistence .
- Pharmacophore modeling : Align compound features (e.g., sulfonamide H-bond acceptors) with off-target databases (ChEMBL) .
- Machine learning : Train random forest models on kinase inhibitor datasets to predict selectivity .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Root causes :
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound purity : Verify via HPLC (>95%) and elemental analysis .
- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and control for passage number .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
